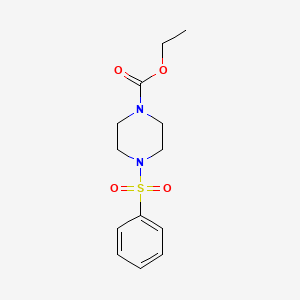

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H18N2O4S . It has an average mass of 298.358 Da and a monoisotopic mass of 298.098724 Da .

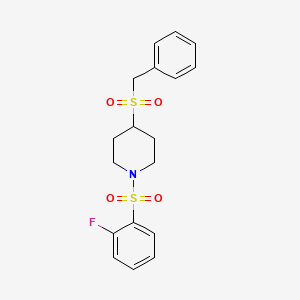

Molecular Structure Analysis

In the molecular structure of Ethyl 4-(phenylsulfonyl)piperazinecarboxylate, the piperazine ring adopts a chair conformation . The dihedral angle between the least-squares planes through the piperazine and benzene rings is 73.23 (10)° .Physical And Chemical Properties Analysis

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate has physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Enzymatic Metabolism and Drug Development

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate derivatives are explored for their potential in drug development, particularly focusing on their metabolic pathways. For example, research on Lu AA21004, a novel antidepressant, elucidates its oxidative metabolism by cytochrome P450 enzymes in human liver microsomes, highlighting the compound's transformation into various metabolites, including a benzylic alcohol and its oxidation to benzoic acid, mediated by enzymes like CYP2D6 and CYP3A4/5 (Hvenegaard et al., 2012).

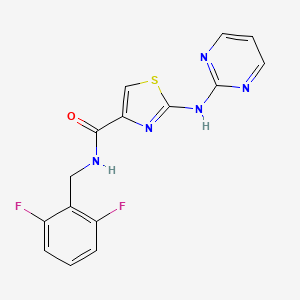

Receptor Antagonism for Therapeutic Targets

Compounds structurally related to Ethyl 4-(phenylsulfonyl)piperazinecarboxylate have been developed as adenosine A2B receptor antagonists, showcasing subnanomolar affinity and high selectivity. These antagonists, such as PSB-09120 and PSB-0788, demonstrate potential therapeutic applications in diseases mediated by the A2B adenosine receptor (Borrmann et al., 2009).

Insecticide Development

Research into 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) derivatives has explored their use as novel insecticides, with specific focus on serotonin receptor agonism as a novel mode of action against parasitic nematodes. This research path offers a promising avenue for developing insecticides with unique mechanisms of action (Cai et al., 2010).

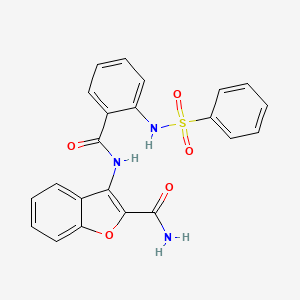

Antimicrobial and Antifungal Activities

Synthetic efforts have led to the creation of new derivatives with potential antimicrobial and antifungal activities. Compounds such as N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives exhibit significant in vitro activities against enzymes like acetylcholinesterase and butyrylcholinesterase, which are important targets for developing treatments against diseases like Alzheimer's (Khalid et al., 2014).

Water Treatment and Environmental Applications

Novel sulfonated thin-film composite nanofiltration membranes, incorporating sulfonated aromatic diamine monomers, have been researched for their efficiency in water treatment processes, particularly in dye solution treatment. These membranes demonstrate improved water flux and high rejection rates for dyes, showing the potential of related compounds in environmental applications (Liu et al., 2012).

Propiedades

IUPAC Name |

ethyl 4-(benzenesulfonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-2-19-13(16)14-8-10-15(11-9-14)20(17,18)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAUYXLZQGTBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(phenylsulfonyl)piperazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2681099.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)

![methyl 6-acetyl-2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2681109.png)

![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)

![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)

![N-(1-adamantyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2681118.png)

methanone](/img/structure/B2681120.png)